2,4,4'-Trichlorobiphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-1-(4-chlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTYNSQSZHARAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038310 |

Source

|

| Record name | 2,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7012-37-5 |

Source

|

| Record name | 2,4,4′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7012-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007012375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4'-trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ODP31Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,4'-Trichlorobiphenyl (CAS No. 7012-37-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, toxicological profile, metabolic pathways, and analytical methodologies for 2,4,4'-Trichlorobiphenyl (PCB 28). As a prevalent lower-chlorinated biphenyl (B1667301) congener, understanding its characteristics is crucial for environmental science, toxicology, and drug development research involving xenobiotic metabolism.

Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the polychlorinated biphenyl (PCB) class.[1] PCBs were historically used in a variety of industrial applications, such as coolants and lubricants in electrical equipment, before their production was banned due to their environmental persistence and adverse health effects.[1][2] this compound, also known as PCB 28, is one of the 209 distinct PCB congeners.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7012-37-5 | [1][4][5] |

| Molecular Formula | C₁₂H₇Cl₃ | [1][5][6] |

| Molecular Weight | 257.54 g/mol | [1][5][6] |

| IUPAC Name | 2,4-dichloro-1-(4-chlorophenyl)benzene | [1] |

| Melting Point | 206-207 °C | [6] |

| Boiling Point | 334.36 °C (estimated) | [6] |

| Water Solubility | 116 µg/L at 25 °C | [6] |

| log Kₒw (Octanol-Water Partition Coeff.) | 5.6 | [1] |

| Appearance | Solid | [6] |

| Storage Temperature | 2-8°C | [6][7] |

Table 2: Identifiers and Synonyms

| Type | Identifier | Source(s) |

| Synonyms | PCB 28, PCB-28, 2,4,4'-TCB, BZ NO 28 | [1][3][6] |

| EC Number | 230-293-2 | [1] |

| Beilstein/REAXYS No. | 1956846 | [6] |

| PubChem CID | 23448 | [1] |

| RTECS Number | DV8840000 | [6] |

| UNII | 844ODP31Q0 | [6] |

Toxicology and Safety

PCBs are classified as persistent organic pollutants, and their toxicity varies depending on the specific congener.[8] this compound is noted for its potential to cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1]

Table 3: Toxicological Profile of this compound

| Parameter | Finding | Source(s) |

| GHS Hazard Statements | H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects. | [1] |

| Carcinogen Classification | IARC: Group 2A (Limited evidence for carcinogenicity in humans). NTP: Reasonably anticipated to be a human carcinogen. | [9][10] |

| Target Organs | Liver, Skin | [1] |

| Routes of Exposure | Oral, Inhalation, Dermal | [1] |

| Aquatic Toxicity | LC50 (Fathead Minnow, 96h): > 0.16 mg/L |

Metabolic Pathways

The biotransformation of PCBs is a critical factor in their toxicity and elimination from the body. Metabolism is primarily mediated by Phase I cytochrome P450 (CYP) enzymes, followed by Phase II conjugation.[11] For this compound (PCB 28), CYP1A2 has been identified as a key enzyme in its metabolic activation, leading to the formation of various hydroxylated metabolites and even partially dechlorinated products.[11] Recent studies also implicate CYP2A6 in the metabolism of PCB 28.[12][13]

Experimental Protocol: In Vitro Metabolism with Recombinant CYP1A2

This protocol is based on the methodology described by Idda et al. (2020) and published in Archives of Toxicology.[11]

Objective: To determine the metabolites of this compound formed by recombinant human CYP1A2.

Materials:

-

This compound (PCB 28)

-

Recombinant human CYP1A2 bactosomes (co-expressed with CYP reductase)

-

HEPES buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂) (30 mM)

-

NADPH (1 mM)

-

Acetate (B1210297) buffer (0.1 M, pH 5.3)

-

β-Glucuronidase/Arylsulfatase enzyme

-

Methanol

-

Internal standards for quantification

Procedure:

-

Incubation Setup: Prepare triplicate incubations in a total volume of 500 µL. Each incubation should contain:

-

PCB 28 (final concentration: 20 µM)

-

HEPES buffer (50 mM, pH 7.4)

-

MgCl₂ (30 mM)

-

Recombinant CYP1A2 bactosomes (5 pmol)

-

-

Pre-incubation: Pre-incubate the mixture for 3 minutes at 37 °C.

-

Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate for 60 minutes at 37 °C.

-

Termination: Terminate the reaction (e.g., by adding a quenching solvent like ice-cold methanol).

-

Control Samples: Prepare control samples running in parallel: one without the substrate (PCB 28), one without NADPH, and one using heat-deactivated enzymes.[11]

-

Sample Preparation for Analysis:

-

Dilute the supernatant from the incubation 1:2 with 80 µL of acetate buffer (0.1 M, pH 5.3).

-

Take 100 µL of this dilution and add 100 µL of ammonium (B1175870) acetate buffer (0.1 M, pH 5.3) and 5 µL of β-Glucuronidase/Arylsulfatase enzyme.

-

Incubate overnight at 37 °C for enzymatic hydrolysis to release conjugated compounds.

-

Add 50 µL of an internal standard mix and 600 µL of methanol.

-

Vortex for 1 minute and centrifuge for 10 minutes at 4500 rpm.

-

-

Analysis: Analyze the supernatant using a suitable method such as online solid-phase extraction (SPE) coupled to liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Analytical Methodologies

The determination of this compound in environmental matrices is typically performed using gas chromatography. U.S. EPA Method 8082A is a standard procedure for the analysis of PCBs as either individual congeners or as Aroclor mixtures.[14][15]

Experimental Protocol: EPA Method 8082A Overview

Objective: To extract and quantify this compound from a solid matrix (e.g., soil) using gas chromatography.

1. Sample Extraction (Solid Matrix):

-

Method: A variety of methods can be used, including Soxhlet (Method 3540), pressurized fluid extraction (PFE, Method 3545), or ultrasonic extraction (Method 3550).[16]

-

Solvent: A mixture of hexane-acetone (1:1) or methylene (B1212753) chloride-acetone (1:1) is commonly used.[16][17]

-

Procedure: A measured weight of the sample (e.g., 1-30 grams) is extracted with the chosen solvent system.[14][17] The resulting extract is then concentrated.

2. Extract Cleanup:

-

Purpose: To remove interfering co-extracted compounds from the sample matrix.

-

Method: For PCB analysis, a sequential cleanup using sulfuric acid/potassium permanganate (B83412) (Method 3665) is often employed. This step is effective at removing many organochlorine pesticides that could interfere with PCB detection.[16] Other cleanup techniques may include Florisil or silica (B1680970) gel chromatography.

3. Instrumental Analysis:

-

Technique: Gas Chromatography (GC) with an Electron Capture Detector (ECD) or an Electrolytic Conductivity Detector (ELCD).[15]

-

Columns: The method specifies a dual-column system for confirmation. A primary column (e.g., DB-5ms or equivalent) is used for initial detection and quantification, and a second, dissimilar column (e.g., DB-1701 or equivalent) is used to confirm the identity of any detected peaks.[18][19] This dual-column setup can be configured to analyze a single injection simultaneously on both columns.[15]

-

Quantification: For individual congeners like PCB 28, quantification is performed by creating a calibration curve from certified reference standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.[18]

References

- 1. This compound | C12H7Cl3 | CID 23448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0245472) [hmdb.ca]

- 4. PCB-28 [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. This compound | 7012-37-5 [chemicalbook.com]

- 7. 7012-37-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. agilent.com [agilent.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. Partial dechlorination of 2,4,4′-trichlorobiphenyl (PCB 28) mediated by recombinant human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NEMI Method Summary - 8082A [nemi.gov]

- 15. epa.gov [epa.gov]

- 16. Analytical Method [keikaventures.com]

- 17. response.epa.gov [response.epa.gov]

- 18. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]

- 19. agilent.com [agilent.com]

An In-depth Technical Guide to the Physical and Chemical Properties of PCB 28 (2,4,4'-Trichlorobiphenyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the polychlorinated biphenyl (B1667301) (PCB) congener, PCB 28. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for environmental fate modeling, toxicological studies, and risk assessment. This document presents quantitative data in structured tables, details experimental protocols for key property measurements, and visualizes relevant biological pathways using the DOT language for Graphviz.

Core Physical and Chemical Properties

PCB 28, or 2,4,4'-trichlorobiphenyl, is a non-dioxin-like PCB congener frequently identified in environmental samples.[1] Its physical and chemical characteristics are crucial for understanding its environmental transport, bioavailability, and toxicological profile.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7012-37-5 | [1] |

| Molecular Formula | C₁₂H₇Cl₃ | |

| Molecular Weight | 257.5 g/mol | [2][3] |

| Physical State | Colorless, odorless crystals | [4] |

The partitioning coefficients and solubility of PCB 28 are critical determinants of its environmental distribution and bioaccumulation potential. These values are summarized below, with data presented at or corrected to 25°C where possible.

| Property | Value | Unit | Source |

| Water Solubility (S) | 0.27 | mg/L | [1] |

| Vapor Pressure (P) | 3.469 x 10⁻² | Pa | [1] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 5.7 | - | [5] |

| Henry's Law Constant (H) | 1.906 x 10¹ | Pa·m³/mol | [1] |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | - | - | [1] |

| Octanol-Air Partition Coefficient (Kₒₐ) | - | - | [6] |

Note: The organic carbon-water partition coefficient (Koc) and octanol-air partition coefficient (Kₒₐ) values were mentioned as important parameters but specific values for PCB 28 were not consistently provided in the initial search results.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of PCB 28. The following sections outline standard experimental protocols.

The shake-flask method is a widely accepted technique for determining the Kₒw of a chemical substance.[7]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of PCB 28 in a high-purity solvent. Prepare octanol-saturated water and water-saturated octanol (B41247) by mixing equal volumes of 1-octanol (B28484) and deionized water, shaking vigorously, and allowing the phases to separate.

-

Partitioning: In a glass vessel with a screw cap, add a known volume of the water-saturated octanol and octanol-saturated water. Add a small, accurately measured amount of the PCB 28 stock solution.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A preliminary experiment should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vessel to ensure complete separation of the octanol and water phases.

-

Analysis: Carefully sample both the octanol and water phases. Analyze the concentration of PCB 28 in each phase using a suitable analytical method, such as gas chromatography with mass spectrometry (GC-MS).

-

Calculation: The Kₒw is calculated as the ratio of the concentration of PCB 28 in the octanol phase to its concentration in the aqueous phase.

The Knudsen effusion method is a suitable technique for measuring the low vapor pressures of substances like PCBs.[8]

Methodology:

-

Apparatus: A Knudsen effusion cell, which is a small container with a very small orifice, is placed in a high-vacuum chamber.

-

Sample Preparation: A small, accurately weighed amount of crystalline PCB 28 is placed in the effusion cell.

-

Measurement: The cell is heated to a constant, known temperature. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time.

-

Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, the area of the orifice, the temperature, and the molar mass of the substance.

-

Subcooled Liquid Vapor Pressure: For compounds that are solid at room temperature, the vapor pressure of the subcooled liquid can be estimated by measuring the vapor pressure of the solid at different temperatures and extrapolating to the temperature of interest, correcting for the enthalpy of fusion.[8]

The gas-stripping method is a common technique for determining the Henry's Law constant of volatile and semi-volatile organic compounds.[9][10]

Methodology:

-

Apparatus: A gas-stripping apparatus consists of a vessel containing a known volume of a dilute aqueous solution of PCB 28, through which a stream of inert gas (e.g., nitrogen) is bubbled at a constant flow rate.

-

Equilibration: The system is maintained at a constant temperature. The inert gas strips the volatile PCB 28 from the aqueous phase.

-

Analysis: The concentration of PCB 28 in the off-gas is continuously monitored using a suitable detector or is trapped on a sorbent material for later analysis by GC-MS.

-

Calculation: The Henry's Law constant is calculated from the rate of decrease of the PCB 28 concentration in the aqueous phase, the gas flow rate, and the volume of the aqueous solution.

Toxicological Signaling Pathways

PCBs, including PCB 28, are known to exert a range of toxic effects.[11][12] While PCB 28 is classified as a non-dioxin-like PCB, meaning it does not bind with high affinity to the Aryl Hydrocarbon Receptor (AhR), it can still induce toxicity through other mechanisms.[1][13]

Recent studies indicate that PCB 28 can induce hepatotoxicity by impairing autophagic flux and stimulating apoptosis.[14]

Caption: Proposed signaling pathway for PCB 28-induced hepatotoxicity.

While PCB 28 is non-dioxin-like, it's important to understand the broader context of PCB toxicity which involves multiple pathways. Dioxin-like PCBs act through the AhR, while non-dioxin-like PCBs are associated with neurotoxicity and endocrine disruption.[13][15]

Caption: Overview of major toxicological pathways for different classes of PCBs.

References

- 1. s-risk.be [s-risk.be]

- 2. srd.nist.gov [srd.nist.gov]

- 3. srd.nist.gov [srd.nist.gov]

- 4. mitchelldericksonassociates.wordpress.com [mitchelldericksonassociates.wordpress.com]

- 5. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. Figure 1 from On the Calculation of Henry's Law Constants of Chlorinated Benzenes in Water from Semiempirical Quantum Chemical Methods | Semantic Scholar [semanticscholar.org]

- 11. epa.gov [epa.gov]

- 12. ewg.org [ewg.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4,4'-Trichlorobiphenyl: Molecular Characteristics, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,4'-Trichlorobiphenyl (PCB 28), a specific congener of polychlorinated biphenyls. The document details its molecular structure and weight, summarizes key physicochemical and toxicological data, and presents detailed experimental protocols for its synthesis and analysis. Furthermore, it explores the compound's interaction with biological systems, with a particular focus on its metabolic pathways and its influence on the STAT5 signaling cascade. This guide is intended to serve as a valuable resource for professionals in research, drug development, and environmental science.

Molecular Structure and Properties

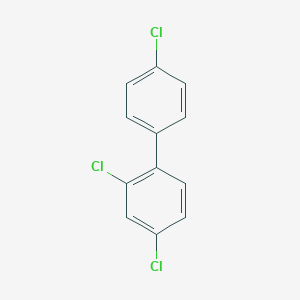

This compound is an aromatic organic compound consisting of two benzene (B151609) rings joined by a single carbon-carbon bond, with three chlorine atoms substituting hydrogen atoms at the 2, 4, and 4' positions.

Molecular Structure:

Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Cl₃ | [1][2] |

| Molecular Weight | 257.54 g/mol | [1][2] |

| IUPAC Name | 2,4-dichloro-1-(4-chlorophenyl)benzene | [1] |

| CAS Number | 7012-37-5 | [1][2] |

| Appearance | Solid | [3] |

| Water Solubility | Low | [3] |

| LogP | 5.6 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from established chemical literature.

Synthesis of this compound

Two common methods for the synthesis of polychlorinated biphenyls are the Suzuki-Miyaura coupling and the Ullmann reaction.

2.1.1. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers high selectivity and good yields for the synthesis of PCB congeners.[4]

-

Reactants: 4-chlorophenylboronic acid and 1-bromo-2,4-dichlorobenzene.

-

Catalyst: Palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0).

-

Base: An aqueous solution of a base like sodium carbonate or potassium carbonate.

-

Solvent: A two-phase system, often toluene (B28343) and water.

-

Procedure:

-

Combine 4-chlorophenylboronic acid, 1-bromo-2,4-dichlorobenzene, and the palladium catalyst in the organic solvent.

-

Add the aqueous base solution.

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

2.1.2. Ullmann Reaction

The Ullmann reaction involves the copper-mediated coupling of two aryl halides.[5] While it can be effective, it often requires harsh reaction conditions and may result in the formation of byproducts.[6]

-

Reactants: 1-iodo-4-chlorobenzene and 1-iodo-2,4-dichlorobenzene (or the corresponding bromo-derivatives).

-

Reagent: Copper powder or copper bronze.

-

Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Procedure:

-

Activate the copper powder by washing with a dilute acid, water, ethanol, and ether, then drying under vacuum.

-

Combine the aryl halides and activated copper powder in the high-boiling solvent.

-

Heat the mixture to a high temperature (typically > 200°C) under an inert atmosphere for an extended period.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the mixture and filter to remove the copper salts.

-

Extract the product from the filtrate using an organic solvent.

-

Wash the organic extract, dry it, and remove the solvent.

-

Purify the product via column chromatography or recrystallization.

-

Analytical Determination

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the analysis of PCBs in various matrices.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a general guideline for the analysis of this compound in biological samples.

-

Sample Preparation (Biological Matrix):

-

Homogenize the tissue sample.

-

Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., hexane/dichloromethane).

-

Clean up the extract using column chromatography (e.g., Florisil or silica gel) to remove interfering lipids and other co-extractives.

-

Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.[7]

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 280°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the characteristic ions of this compound (e.g., m/z 256, 258, 221).

-

-

Quantification: Use an internal standard method with a labeled PCB congener (e.g., ¹³C₁₂-2,4,4'-Trichlorobiphenyl) for accurate quantification.

Biological Interactions and Mechanisms

This compound, like other PCBs, is a persistent organic pollutant that can bioaccumulate and exert various toxic effects.

Metabolism

The metabolism of this compound primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The primary metabolic pathway involves hydroxylation to form various hydroxylated metabolites.

3.1.1. In Vitro Metabolism Assay using Liver Microsomes

This protocol allows for the study of the metabolic fate of this compound in a controlled laboratory setting.[8]

-

Materials:

-

Rat or human liver microsomes.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (pH 7.4).

-

-

Procedure:

-

Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the this compound solution.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

-

Metabolic pathway of this compound.

Signaling Pathway Interactions: STAT5 Activation

Studies have shown that this compound can act as a tumor promoter, and one of the proposed molecular mechanisms involves the activation of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.[9]

The precise upstream mechanism of how this compound activates STAT5 is not fully elucidated but is thought to involve the activation of upstream kinases, potentially including Janus kinases (JAKs). Once activated, STAT5 proteins dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[10][11]

Proposed STAT5 signaling pathway activation by this compound.

Conclusion

This technical guide provides a consolidated resource for understanding the fundamental molecular characteristics, synthesis, analysis, and biological interactions of this compound. The detailed experimental protocols and the elucidation of its metabolic and signaling pathway interactions are intended to facilitate further research into the toxicology and potential therapeutic implications of this and related compounds. As research in this area continues, a deeper understanding of the mechanisms of action of PCBs will be crucial for assessing their environmental and health risks and for developing strategies for remediation and treatment.

References

- 1. This compound | C12H7Cl3 | CID 23448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1'-Biphenyl, 2,4,4'-trichloro- [webbook.nist.gov]

- 3. This compound | 7012-37-5 [chemicalbook.com]

- 4. Research Portal [iro.uiowa.edu]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. This compound increases STAT5 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland [frontiersin.org]

An In-Depth Technical Guide to 2,4,4'-Trichlorobiphenyl (PCB 28)

IUPAC Name: 2,4-dichloro-1-(4-chlorophenyl)benzene

This technical guide provides a comprehensive overview of 2,4,4'-Trichlorobiphenyl, also known as PCB 28, a member of the polychlorinated biphenyl (B1667301) (PCB) class of compounds. PCBs are recognized as persistent organic pollutants due to their environmental persistence and adverse health effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical and physical properties, synthesis, metabolism, and toxicity of this specific congener.

Chemical and Physical Properties

This compound is a synthetic organochlorine compound with the molecular formula C₁₂H₇Cl₃.[2] It consists of a biphenyl structure with three chlorine atoms attached at the 2, 4, and 4' positions. Like other PCBs, it is a lipophilic compound with low water solubility and high resistance to degradation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,4-dichloro-1-(4-chlorophenyl)benzene | [1] |

| Common Name | This compound, PCB 28 | [2] |

| CAS Number | 7012-37-5 | [2] |

| Molecular Formula | C₁₂H₇Cl₃ | [2] |

| Molecular Weight | 257.54 g/mol | [2] |

| Melting Point | 79-80 °C | |

| Boiling Point | 345-347 °C | |

| Water Solubility | 0.045 mg/L at 25 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 5.84 |

Synthesis

The synthesis of specific PCB congeners like this compound is crucial for toxicological studies and for use as analytical standards. While various methods exist for the synthesis of PCBs, the Gomberg-Bachmann reaction is a classical approach for the formation of unsymmetrical biaryls.

Experimental Protocol: Gomberg-Bachmann Reaction for the Synthesis of this compound

This protocol describes a general approach for the synthesis of this compound via the Gomberg-Bachmann reaction.

Starting Materials:

-

2,4-Dichloroaniline

-

4-Chlorobenzene

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Sodium hydroxide

-

An appropriate organic solvent (e.g., benzene (B151609) or toluene)

Procedure:

-

Diazotization: 2,4-Dichloroaniline is diazotized by reacting it with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C). This reaction forms the corresponding diazonium salt.

-

Coupling: The resulting diazonium salt solution is then slowly added to a basic solution of 4-chlorobenzene. The reaction proceeds via a free radical mechanism to form the biphenyl structure.

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified using techniques such as column chromatography or recrystallization to isolate the this compound isomer.

Metabolism

The metabolism of this compound is a critical factor in its toxicokinetics and biological effects. In vivo, it undergoes biotransformation primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of hydroxylated metabolites. These metabolites can then be further conjugated for excretion.

Metabolic Pathway of this compound

The metabolic pathway of this compound primarily involves hydroxylation at various positions on the biphenyl rings. The primary metabolites are monohydroxylated derivatives, which can then undergo further conjugation with glucuronic acid or sulfate.

Caption: Metabolic pathway of this compound.

Toxicology

This compound exhibits a range of toxic effects, consistent with other PCBs. Its toxicity is associated with its persistence and bioaccumulation in fatty tissues.

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 1000 mg/kg | |

| LD₅₀ | Mouse | Intraperitoneal | 360 mg/kg | |

| Carcinogenicity | IARC Group 2A | - | Probably carcinogenic to humans |

The toxic mechanisms of PCBs, including this compound, are complex and can involve disruption of endocrine function, neurotoxicity, and immunotoxicity.

Experimental Protocols

Accurate and reliable analytical methods are essential for monitoring this compound in various matrices and for conducting toxicological research.

Experimental Protocol: Analysis of this compound in Environmental Samples

This protocol outlines a general procedure for the extraction and analysis of this compound from a soil matrix using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Extraction:

-

A known weight of the soil sample is mixed with a drying agent like sodium sulfate.

-

An internal standard is added to the sample.

-

The sample is extracted with an appropriate solvent (e.g., hexane/acetone mixture) using a technique such as Soxhlet extraction or pressurized fluid extraction.

-

The extract is concentrated and subjected to a cleanup procedure to remove interfering compounds. This may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

2. Instrumental Analysis:

-

The cleaned-up extract is analyzed by GC-MS.

-

The GC is equipped with a capillary column suitable for PCB analysis (e.g., a non-polar or semi-polar column).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow Diagram

Caption: Workflow for the analysis of this compound.

Conclusion

This technical guide provides essential information for professionals working with this compound. The data presented on its chemical properties, synthesis, metabolism, and toxicity, along with detailed experimental protocols, serves as a valuable resource for research and development in the fields of environmental science, toxicology, and drug development. The persistence and potential health risks associated with this compound underscore the importance of continued research and monitoring.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 2,4,4'-Trichlorobiphenyl (PCB-28)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that have garnered significant environmental and health concerns. This technical guide focuses on the environmental fate and transport of a specific congener, 2,4,4'-Trichlorobiphenyl (PCB-28). Due to its prevalence and mobility, understanding the behavior of PCB-28 in various environmental compartments is crucial for risk assessment and remediation strategies. This document provides a comprehensive overview of its physical and chemical properties, environmental partitioning, degradation pathways, and transport mechanisms. Detailed experimental protocols for its analysis and the determination of its key physicochemical properties are also presented.

Physicochemical Properties of this compound (PCB-28)

The environmental behavior of PCB-28 is dictated by its distinct physicochemical properties. As a member of the PCB family, it is a synthetic organochlorine compound with the chemical formula C₁₂H₇Cl₃.[1] These compounds are generally characterized by their low water solubility, low vapor pressure, and high lipophilicity, properties that intensify with an increasing degree of chlorination.[1][2] PCBs are also chemically stable, resisting acids, bases, and oxidation.[1]

A summary of the key quantitative physicochemical properties of this compound is presented in the table below.

| Property | Value | Units | Reference(s) |

| Molecular Weight | 257.54 | g/mol | [3] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.6 ± 0.2 | unitless | [3] |

| Henry's Law Constant (HLC) | 5.6 to 21.8 | Pa m³/mol | [4][5] |

| Water Solubility | Decreases with increased chlorination | - | [1][2] |

| Vapor Pressure | Low at room temperature | - | [1][2] |

Environmental Fate and Transport

The journey of PCB-28 through the environment is a complex interplay of partitioning between air, water, soil, and biota, influenced by its chemical properties and environmental conditions.

Atmospheric Transport

The atmosphere serves as a primary pathway for the long-range transport of PCBs, including PCB-28, from source regions to remote areas.[6][7] Once released, these compounds can be widely distributed globally.[6][8] The transport and deposition of PCBs are governed by their persistence and partitioning characteristics.[8] Lighter PCBs, such as PCB-28, are considered to have a greater potential for long-range atmospheric transport compared to their heavier counterparts.[8] However, studies have also suggested that for PCB-28, local emissions can sometimes mask the effects of long-range transport, with concentrations being high in the summer when air arrives from oceanic regions.[9] The mutual transfer processes between the atmosphere and other environmental compartments are dominant pathways for the inter-media transport of PCB-28.[10][11]

Aquatic and Sediment Transport

In aquatic systems, the fate of PCB-28 is largely governed by its hydrophobicity. Due to its low water solubility and high octanol-water partition coefficient, PCB-28 tends to partition from the water column to sediment and biota.[12] Marine sediments, particularly those with high organic carbon content, can accumulate hydrophobic compounds like PCBs to concentrations significantly higher than the surrounding water.[13] The primary route for PCBs to enter aquatic systems is through waste streams into receiving waters.[14] Once in the aquatic environment, contaminated sediments can act as a long-term source of PCBs, which can be remobilized through processes like floods and dredging.[15] The transfer of PCB-28 from rural air to coastal waters has been identified as a significant flux.[10][11]

The following diagram illustrates the overarching environmental fate and transport of PCB-28.

Caption: Environmental Fate and Transport of PCB-28.

Soil Partitioning and Transport

In the terrestrial environment, soil is a major sink for PCB-28, accounting for a significant portion of the total amount remaining in the system at equilibrium.[10][11] The concentration of PCB-28 can be particularly high in urban soils.[10][11] The transport of PCB-28 in soil is influenced by its strong adsorption to organic matter, which limits its mobility and leaching into groundwater.

Bioaccumulation and Biomagnification

The lipophilic nature of PCB-28 leads to its bioaccumulation in the fatty tissues of organisms.[16] This process can be a significant route of uptake, especially when environmental concentrations are low.[12] As PCB-28 moves up the food chain, its concentration can increase at each trophic level, a process known as biomagnification.[16] Studies have shown that tissue concentrations of PCBs can be more than ten times higher than in the surrounding sediment.[16]

Degradation of this compound (PCB-28)

While PCBs are known for their persistence, they can be degraded through both biotic and abiotic processes.

Biotic Degradation

Microbial degradation is a key process in the natural attenuation of PCBs.[17] Aerobic bacteria can degrade PCBs through oxidative pathways, often initiated by a dioxygenase enzyme.[1][18] The biodegradability of PCBs is dependent on the number and position of chlorine atoms, with less chlorinated congeners like PCB-28 generally being more susceptible to degradation.[1] The degradation pathway often involves the conversion of the PCB molecule to chlorobenzoates.[18] Fungi, such as white-rot fungi, have also been shown to degrade PCBs.[17]

The following diagram illustrates a simplified microbial degradation pathway for PCBs.

Caption: Simplified Aerobic Microbial Degradation of PCB-28.

Abiotic Degradation

Abiotic degradation of PCB-28 can occur through processes such as photodegradation and Fenton-like reactions. Photodegradation involves the breakdown of the molecule by sunlight.[19][20] Studies have shown that PCB-28 can be degraded by photocatalysts, such as Ag nanoparticles decorated on ZnO microspheres, leading to ring-opening reactions and the formation of long-chain alkanes.[19] Fenton-like reactions, which involve the generation of hydroxyl radicals, have also been shown to be effective in degrading PCB-28, with up to 99% degradation observed under certain conditions.[21] The degradation products in this system include monochlorobiphenyl, dichlorobiphenyl, and hydroxytrichlorobiphenyl derivatives.[21]

Experimental Protocols

Accurate assessment of the environmental fate and transport of PCB-28 relies on robust experimental methodologies.

Determination of Physicochemical Properties

-

Octanol-Water Partition Coefficient (Kow): The Kow is a measure of a chemical's lipophilicity and is crucial for predicting its bioaccumulation potential.[3] It is determined by measuring the concentration of the solute in the octanol (B41247) and water phases of a two-phase system at equilibrium.[3] The concentration in the octanol phase is often measured by gas chromatography-mass spectrometry (GC-MS), and the concentration in the water phase can be calculated using mass balance equations.[3]

-

Henry's Law Constant (HLC): The HLC describes the partitioning of a compound between air and water and is important for assessing its volatilization potential.[6] A modified gas-purging technique is commonly used for its determination.[4] This method involves measuring the compound's concentration in the water phase as it is stripped from the solution by a known gas flow rate. The HLC is then calculated from the slope of a plot of the natural log of the concentration versus the cumulative inverse of the volume of stripping gas.[5]

Analysis of PCB-28 in Environmental Samples

The standard methodology for the analysis of PCB congeners, including PCB-28, in environmental matrices such as water, soil, sediment, and tissue involves several key steps:

-

Extraction: Matrix-specific extraction procedures are employed. For aqueous samples, solid-phase extraction (SPE) or separatory funnel extraction can be used.[22]

-

Cleanup: The sample extracts undergo various cleanup procedures to remove interfering compounds.[22]

-

Concentration: The cleaned extracts are concentrated to a low final volume.[22]

-

Analysis: The final analysis is typically performed using low-resolution gas chromatography/mass spectrometry (GC/MS) with selected ion monitoring (SIM).[22] This technique allows for the identification and quantification of individual PCB congeners by monitoring a primary and a secondary ion for each compound.[22] While GC with an electron capture detector (GC-ECD) has also been used, GC/MS provides fewer false positive identifications due to its ability to use both retention time and characteristic ions for identification.[23]

The following diagram illustrates a general experimental workflow for the analysis of PCB-28 in environmental samples.

Caption: Experimental Workflow for PCB-28 Analysis.

Conclusion

This compound (PCB-28) is a persistent and mobile environmental contaminant. Its fate and transport are governed by a complex interplay of its physicochemical properties and environmental conditions. While it can be transported over long distances in the atmosphere, it readily partitions to soil, sediment, and biota in terrestrial and aquatic environments, leading to its persistence and potential for bioaccumulation and biomagnification. Although resistant to degradation, both biotic and abiotic pathways contribute to its slow breakdown in the environment. A thorough understanding of these processes, supported by robust analytical methodologies, is essential for developing effective strategies to manage and remediate PCB-contaminated sites.

References

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. mitchelldericksonassociates.wordpress.com [mitchelldericksonassociates.wordpress.com]

- 3. scholars.unh.edu [scholars.unh.edu]

- 4. Air-water Henry's law constants for PCB congeners: Experimental determination and modeling of structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.lancaster-university.uk [research.lancaster-university.uk]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. Relationships between Atmospheric Transport Regimes and PCB Concentrations in the Air at Zeppelin, Spitsbergen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Fate Simulation of this compound in the Bohai Rim Using the Multimedia Model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fate of 2,5,4'-trichlorobiphenyl in outdoor ponds and its uptake via the food chain compared with direct uptake via the gills in grass carp and rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Status and Trends of Polychlorinated Biphenyls (PCB) in Sediment [oap.ospar.org]

- 14. researchgate.net [researchgate.net]

- 15. ESSD - Spatio-temporal assessment of the polychlorinated biphenyl (PCB) sediment contamination in four major French river corridors (1945â2018) [essd.copernicus.org]

- 16. facetsjournal.com [facetsjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. Kinetics and products of PCB28 degradation through a goethite-catalyzed Fenton-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. Polychlorinated Biphenyls Analysis | Ordering Guide | Agilent [agilent.com]

Persistence of 2,4,4'-Trichlorobiphenyl in Soil and Sediment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence of 2,4,4'-Trichlorobiphenyl (PCB 28), a prevalent and persistent organic pollutant. The document details its degradation kinetics in soil and sediment, outlines the experimental protocols for its analysis, and illustrates the microbial degradation pathways involved.

Executive Summary

This compound, a lower-chlorinated PCB congener, exhibits significant persistence in both soil and sediment environments. Its degradation is primarily mediated by microbial activity, which is influenced by a variety of environmental factors. In aerobic environments, the primary degradation pathway involves dioxygenase-mediated ring cleavage, while anaerobic degradation proceeds through reductive dechlorination. The half-life of PCB 28 in soil has been reported to be as long as 10.9 years, highlighting its recalcitrant nature. This guide synthesizes the current scientific understanding of PCB 28 persistence, providing a valuable resource for researchers in environmental science and toxicology.

Data Presentation: Persistence of this compound

The persistence of this compound is quantified by its half-life, which varies considerably with environmental conditions. The following tables summarize the available quantitative data for its persistence in soil. Data for sediment is currently limited to general observations of dechlorination.

Table 1: Half-life of this compound in Soil

| Soil Type | Half-life (t½) | Conditions | Reference |

| Agricultural Soil (high silt and clay) | 10.9 years | Long-term field lysimeter study | [1] |

| Not Specified | Mean of 18 years for several congeners including PCB 28 | Field study over 50 years (1942-1992) | [2] |

Note: The persistence of PCBs, including this compound, is generally greater in soils with higher organic carbon content and is also influenced by soil temperature and moisture content.[3]

Experimental Protocols

Accurate assessment of this compound persistence requires robust experimental methodologies. The following sections detail common protocols for soil microcosm and sediment slurry experiments.

Soil Microcosm Studies for Aerobic Degradation

Soil microcosm studies are instrumental in evaluating the aerobic biodegradation of PCB 28 under controlled laboratory conditions.

1. Microcosm Setup:

-

Soil Collection and Preparation: Collect soil from the desired site. Sieve the soil to remove large debris and homogenize. The soil can be used as is to study the native microbial population or can be sterilized (e.g., by autoclaving) and then inoculated with a specific PCB-degrading bacterial strain.

-

Spiking with PCB 28: Dissolve this compound in a suitable solvent (e.g., acetone). Add the PCB solution to the soil and mix thoroughly to achieve the target concentration. Allow the solvent to evaporate completely in a fume hood.

-

Incubation: Place a known amount of the spiked soil into individual glass containers (microcosms). Adjust the moisture content to a desired level (e.g., 60% of water holding capacity). The microcosms are then incubated under aerobic conditions at a constant temperature.

-

Co-substrate Addition (Optional): To enhance cometabolism, a co-substrate like biphenyl (B1667301) can be added to the soil.[4][5] This can be done as a single addition or through repeated additions to maintain a constant level.[4]

2. Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate microcosms for analysis.

-

Extraction: Extract the PCBs from the soil using an appropriate solvent system, such as hexane/acetone, via methods like Soxhlet extraction, pressurized liquid extraction, or ultrasonication.

-

Cleanup: The extract is then cleaned to remove interfering substances. This may involve techniques like solid-phase extraction (SPE) using silica (B1680970) gel or florisil.

-

Quantification: Analyze the cleaned extract using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) for the quantification of this compound.

3. Data Analysis:

-

Plot the concentration of this compound against time.

-

Calculate the degradation rate and half-life by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Sediment Slurry Experiments for Anaerobic Degradation

Sediment slurry experiments are used to investigate the anaerobic reductive dechlorination of this compound.

1. Slurry Preparation:

-

Sediment Collection: Collect sediment from an anaerobic environment, such as the bottom of a lake or river.

-

Slurry Creation: In an anaerobic glove box, mix the sediment with an anaerobic mineral medium to create a slurry.

-

Spiking: Add this compound, dissolved in a carrier solvent, to the slurry.

-

Incubation: Dispense the spiked slurry into serum bottles, seal with butyl rubber stoppers, and crimp. The headspace is then flushed with an inert gas mixture (e.g., N₂/CO₂). The bottles are incubated in the dark at a constant temperature.

2. Monitoring Dechlorination:

-

Periodically, sacrifice replicate bottles for analysis.

-

Extraction: Extract the PCBs from the entire slurry (sediment and water) using a suitable solvent mixture.

-

Analysis: Analyze the extract by GC-ECD or GC-MS to quantify the disappearance of this compound and the appearance of its dechlorination products.

3. Identification of Microorganisms (Optional):

-

Extract DNA from the sediment slurry.

-

Use techniques like polymerase chain reaction (PCR) with primers targeting the 16S rRNA gene of known dechlorinating bacteria (e.g., Dehalococcoides) or reductive dehalogenase genes to identify the microorganisms potentially involved in the dechlorination process.[6][7]

Microbial Degradation Signaling Pathways

The biodegradation of this compound is carried out by distinct microbial pathways under aerobic and anaerobic conditions.

Aerobic Degradation Pathway

Aerobic bacteria, particularly strains of Pseudomonas and Rhodococcus, degrade this compound through a cometabolic pathway initiated by the biphenyl dioxygenase enzyme system, which is encoded by the bph gene cluster.

Figure 1: Aerobic degradation pathway of this compound.

Anaerobic Degradation Pathway

Under anaerobic conditions, the primary degradation mechanism for this compound is reductive dechlorination, where chlorine atoms are sequentially removed from the biphenyl structure. This process is carried out by organohalide-respiring bacteria, such as Dehalococcoides mccartyi, which possess reductive dehalogenase enzymes. The specific reductive dehalogenase responsible for the dechlorination of PCB 28 has not been definitively identified, but genes such as pcbA1, pcbA4, and pcbA5 are known to be involved in PCB dechlorination.[6][8] The process typically results in the formation of lower-chlorinated biphenyls.

Figure 2: Anaerobic reductive dechlorination of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the persistence of this compound in soil or sediment samples.

Figure 3: General experimental workflow for PCB 28 persistence studies.

Conclusion

This compound is a persistent environmental contaminant with a long half-life in soil and likely in sediment. Its degradation is a slow process mediated by specific microbial communities and their enzymatic machinery. Understanding the factors that influence its persistence and the pathways of its degradation is crucial for developing effective bioremediation strategies for PCB-contaminated sites. This guide provides a foundational understanding for researchers and professionals working to address the challenges posed by this persistent pollutant. Further research is needed to better quantify its persistence in a wider range of environmental matrices and to fully elucidate the enzymatic mechanisms of its anaerobic degradation.

References

- 1. Long-term fate of polychlorinated biphenyls and polycyclic aromatic hydrocarbons in an agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. The fate and persistence of polychlorinated biphenyls in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Factors affecting PCB degradation by an implanted bacterial strain in soil microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PCB dechlorination hotspots and reductive dehalogenase genes in sediments from a contaminated wastewater lagoon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCB dechlorination hotspots and reductive dehalogenase genes in sediments from a contaminated wastewater lagoon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Part:BBa K4458003 - parts.igem.org [parts.igem.org]

An In-depth Technical Guide on the Bioaccumulation Potential of 2,4,4'-Trichlorobiphenyl (PCB 28)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,4'-Trichlorobiphenyl, also known as PCB 28, is a persistent organic pollutant with a significant potential for bioaccumulation in living organisms. Its lipophilic nature, indicated by a high octanol-water partition coefficient (log Kow), drives its partitioning into fatty tissues, leading to its concentration up the food chain. This technical guide provides a comprehensive overview of the bioaccumulation potential of PCB 28, including its physicochemical properties, experimentally determined and calculated bioaccumulation metrics, and the metabolic and signaling pathways it influences. Detailed experimental protocols for assessing bioaccumulation are also provided to facilitate further research in this area.

Physicochemical Properties

The bioaccumulation potential of a chemical is intrinsically linked to its physicochemical properties. For this compound, the key parameters indicate a high propensity for partitioning into biological tissues.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Cl₃ | --INVALID-LINK-- |

| Molecular Weight | 257.5 g/mol | --INVALID-LINK-- |

| Octanol-Water Partition Coefficient (log Kow) | 5.6 | --INVALID-LINK-- |

| Calculated Bioaccumulation Factor (BAF) | 5.84 (log BAF) | [1] |

Bioaccumulation Data

The following table summarizes the available quantitative data on the bioaccumulation potential of this compound. It is important to note that experimentally determined values for all bioaccumulation metrics are not always available for individual PCB congeners.

| Metric | Value | Species/System | Source |

| Bioconcentration Factor (BCF) | Data not available | - | - |

| Bioaccumulation Factor (BAF) - Calculated | 5.84 (log BAF) | Hudson River Ecosystem | [1] |

| Biomagnification Factor (BMF) | Data not available | - | - |

Experimental Protocols

Accurate assessment of bioaccumulation potential relies on standardized experimental protocols. The following sections detail the methodologies for determining the Bioconcentration Factor (BCF) and Biomagnification Factor (BMF).

Bioconcentration Factor (BCF) Determination (OECD Test Guideline 305)

The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. The OECD Test Guideline 305 provides a harmonized method for its determination in fish.

Principle: The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in the water. Subsequently, they are transferred to a clean water environment for the depuration phase. The concentration of the test substance in the fish and in the water is measured at regular intervals throughout both phases.

Experimental Workflow:

Key Methodological Details:

-

Test Organism: A suitable fish species with a low fat content is recommended, such as the zebrafish (Danio rerio) or the rainbow trout (Oncorhynchus mykiss).

-

Exposure: A flow-through system is preferred to maintain a constant concentration of the test substance.

-

Uptake Phase Duration: Typically 28 days, or until a steady-state concentration is reached in the fish.

-

Depuration Phase Duration: Continued until the concentration in the fish has declined to less than 5% of the steady-state concentration.

-

Analysis: The concentration of this compound in fish tissue and water samples is determined using a sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS).

-

BCF Calculation: The BCF can be calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state (BCFss = Cf/Cw). Alternatively, a kinetic BCF (BCFk) can be calculated from the uptake and depuration rate constants (k1 and k2, respectively), where BCFk = k1/k2.

Biomagnification Factor (BMF) Determination (Dietary Exposure)

The Biomagnification Factor (BMF) quantifies the increase in the concentration of a substance in an organism relative to its diet.

Principle: This method involves exposing the test organism to the chemical of interest through its diet. The concentration of the substance is measured in the organism and its food over time to determine the extent of accumulation.

Experimental Workflow:

Key Methodological Details:

-

Test Organism: A predator species relevant to the environmental food chain being studied.

-

Diet Preparation: The test substance is incorporated into the food at a known concentration. The homogeneity and stability of the substance in the feed should be verified.

-

Exposure Duration: Sufficiently long to allow the organism to reach a steady-state concentration.

-

Sampling: Organisms and food samples are collected at various time points.

-

Analysis: Concentrations of this compound in the organism and the diet are quantified.

-

BMF Calculation: The BMF is calculated as the concentration of the substance in the organism divided by the concentration in its diet at steady state.

Metabolic and Signaling Pathways

The bioaccumulation of this compound is influenced by its metabolism and its interaction with cellular signaling pathways.

Metabolic Pathway of this compound

This compound is metabolized in organisms primarily by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being a key enzyme. This metabolic process can lead to the formation of hydroxylated and dechlorinated metabolites, which can alter the toxicokinetics and bioaccumulation potential of the parent compound.

STAT5 Signaling Pathway Activation

Studies have shown that this compound can activate the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Its activation by PCB 28 may contribute to the toxic effects of this compound.

Conclusion

This compound (PCB 28) exhibits a high potential for bioaccumulation, primarily due to its lipophilicity. While specific experimentally determined BCF and BMF values are limited in the literature, its high log Kow and calculated BAF value strongly suggest that it will accumulate in organisms and magnify through food webs. The metabolism of PCB 28 via CYP enzymes and its ability to modulate signaling pathways like STAT5 are critical factors in its overall toxicological profile. The standardized protocols provided in this guide offer a framework for generating much-needed experimental data to better characterize the bioaccumulation risk of this persistent environmental contaminant. Further research is encouraged to fill the existing data gaps and refine our understanding of the environmental fate and effects of this compound.

References

Toxicological Profile of 2,4,4'-Trichlorobiphenyl (PCB 28): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4'-Trichlorobiphenyl, also known as PCB 28, is a specific congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1] Although their production was banned in many countries in the 1970s, PCBs, including PCB 28, persist in the environment and bioaccumulate in the food chain, leading to ongoing human exposure. This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its toxicokinetics, mechanisms of action, and adverse health effects. The information is intended for researchers, scientists, and drug development professionals involved in the study of environmental toxicants and their impact on human health.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₇Cl₃ |

| Molecular Weight | 257.54 g/mol |

| CAS Number | 7012-37-5 |

| Appearance | Oily liquid or solid |

| Water Solubility | Low |

| LogP (Octanol-Water Partition Coefficient) | ~5.8 |

Toxicokinetics

Absorption

This compound can be absorbed through oral, dermal, and inhalation routes. Following pulmonary administration in rats, the uptake of PCB 28 was found to be nearly complete.[2]

Distribution

Once absorbed, PCB 28 rapidly distributes to various tissues. Studies in rats have shown initial accumulation in the lungs and liver, followed by redistribution to adipose tissue and skin.[2] Due to its lipophilic nature, it tends to accumulate in fatty tissues.

Metabolism

The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[3] Phase I metabolism involves hydroxylation, and to a lesser extent, dechlorination, leading to the formation of various hydroxylated and dichlorinated metabolites.[3] These metabolites can then undergo Phase II conjugation reactions.

Excretion

Elimination of this compound and its metabolites occurs primarily through the feces.[2] The elimination half-life in rats following pulmonary exposure is approximately 12 hours.[2] In humans, the estimated half-life is significantly longer, ranging from 4.6 to 6.6 years, highlighting its persistence in the body.[4]

Acute and Subchronic Toxicity

Quantitative Toxicity Data

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 1010 mg/kg | PubChem |

| NOAEL (90-day) | Rat | Oral (dietary) | 0.5 ppm (~0.035 mg/kg/day) | --INVALID-LINK-- |

Mechanisms of Toxicity and Signaling Pathways

As a non-dioxin-like PCB, this compound is not a potent activator of the aryl hydrocarbon receptor (AhR). Its toxicity is primarily mediated through other mechanisms, including disruption of neurotransmitter systems, alteration of intracellular calcium signaling, and induction of oxidative stress.

Disruption of Dopamine (B1211576) Signaling

This compound has been shown to interfere with the dopaminergic system by inhibiting the dopamine transporter (DAT). This inhibition leads to an increase in extracellular dopamine levels, which can contribute to neurotoxic effects.

Alteration of Calcium Homeostasis

Non-dioxin-like PCBs, including this compound, can sensitize ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum.[2][3][4] This sensitization leads to an uncontrolled release of calcium from intracellular stores, disrupting calcium homeostasis and affecting various cellular processes.

Induction of Oxidative Stress

This compound can induce oxidative stress by impairing mitochondrial function. Specifically, it has been shown to inhibit Complex I of the mitochondrial electron transport chain.[5][6] This inhibition leads to the leakage of electrons and the generation of reactive oxygen species (ROS), which can damage cellular components.

Experimental Protocols

Subchronic Oral Toxicity Study in Rats (90-Day)

This protocol is based on the study by Singh et al. (1996).[7]

-

Test Animals: Weanling Sprague-Dawley rats.

-

Groups:

-

Control group: Fed a diet containing 4% corn oil.

-

Treatment groups: Fed diets containing this compound mixed in 4% corn oil at concentrations of 0.05, 0.5, 5, or 50 ppm.

-

-

Administration: The test substance is administered via the diet for 90 consecutive days.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

-

Terminal Procedures (Day 91):

-

Animals are euthanized.

-

Gross Necropsy: A thorough examination of all organs and tissues is performed.

-

Organ Weights: Liver and other selected organs are weighed.

-

Histopathology: Liver and other target organs are collected, fixed in formalin, processed, and stained for microscopic examination.

-

Biochemical Analyses: Blood samples are collected for clinical chemistry analysis. Liver tissue can be used for the analysis of enzyme activities (e.g., ethoxyresorufin-O-deethylase).

-

In Vitro Metabolism using Human CYP Enzymes

This protocol is based on the methodology described by Tars et al. (2023).[3]

-

Test System: Recombinant human cytochrome P450 enzymes (e.g., CYP1A2) expressed in a suitable system (e.g., E. coli bactosomes).

-

Incubation Mixture:

-

Recombinant CYP enzyme

-

This compound (substrate)

-

NADPH-generating system (cofactor)

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

-

Procedure:

-

Pre-incubate the enzyme, substrate, and buffer at 37°C.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to precipitate proteins.

-

-

Analysis:

-

The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the metabolites of this compound.

-

Developmental Neurotoxicity (DNT) Study

The following is a general experimental workflow for a DNT study, based on OECD Test Guideline 426.[1]

Conclusion

This compound (PCB 28) is a persistent and toxic environmental contaminant. Its toxicological profile is characterized by a long biological half-life, particularly in humans, and a range of adverse health effects. The primary mechanisms of its toxicity involve the disruption of dopamine signaling, alteration of intracellular calcium homeostasis through interaction with ryanodine receptors, and the induction of oxidative stress via mitochondrial dysfunction. The experimental protocols and data presented in this guide provide a framework for further research into the specific health risks posed by this and other non-dioxin-like PCBs, and for the development of strategies to mitigate their impact.

References

- 1. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polychlorinated Biphenyls Induce Mitochondrial Dysfunction in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polychlorinated Biphenyls Induce Mitochondrial Dysfunction in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of 2,4,4'-Trichlorobiphenyl (PCB 28) in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4'-Trichlorobiphenyl, designated as PCB 28, is a persistent environmental pollutant belonging to the class of polychlorinated biphenyls (PCBs). Due to their lipophilic nature and resistance to degradation, PCBs bioaccumulate in the food chain, posing potential health risks to mammals, including humans. Understanding the metabolic pathways of PCB 28 is crucial for assessing its toxicokinetics, mechanisms of toxicity, and for the development of potential therapeutic or bioremediation strategies. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian systems, detailing the enzymatic processes, resultant metabolites, and experimental methodologies used in its study.

Core Metabolic Pathways

The metabolism of this compound in mammals is a slow process primarily aimed at increasing its polarity to facilitate excretion. This biotransformation is generally divided into two phases.

Phase I Metabolism: Oxidation and Dechlorination

Phase I metabolism of PCB 28 is predominantly catalyzed by the cytochrome P450 (CYP) monooxygenase system, located primarily in the liver. The main reactions are hydroxylation and, to a lesser extent, dechlorination.

-

Hydroxylation: This is the principal metabolic route for PCB 28. Hydroxyl groups (-OH) are introduced into the biphenyl (B1667301) structure, forming various hydroxylated metabolites (OH-PCBs). The position of hydroxylation is influenced by the chlorine substitution pattern. Key enzymes involved in the hydroxylation of PCB 28 include CYP1A2, CYP2A6, and members of the CYP2B subfamily. Several monohydroxylated metabolites of PCB 28 have been identified in vivo in rats and mice, as well as in human plasma. These include:

-

3-hydroxy-2,4,4'-trichlorobiphenyl (3-OH-PCB28)

-

5-hydroxy-2,4,4'-trichlorobiphenyl (5-OH-PCB28)

-

2'-hydroxy-2,4,4'-trichlorobiphenyl (2'-OH-PCB28)

-

3'-hydroxy-2,4,4'-trichlorobiphenyl (3'-OH-PCB28)

-

4-hydroxy-2,4',5-trichlorobiphenyl (4-OH-PCB31)

-

4'-hydroxy-2,4,5-trichlorobiphenyl (4'-OH-PCB25)

-

-

Dechlorination: Recent studies have shown that dechlorination can also occur, leading to the formation of lower chlorinated biphenyls. For instance, human CYP1A2 has been shown to mediate the partial dechlorination of PCB 28 to a dichlorinated monohydroxylated metabolite, 3-hydroxy-4,4'-dichlorobiphenyl (3-OH-CB15).[1] This process is considered a detoxification pathway for more highly chlorinated PCBs.

The initial hydroxylation often proceeds through the formation of a reactive arene oxide intermediate.

Phase II Metabolism: Conjugation

The hydroxylated metabolites formed in Phase I can undergo conjugation reactions in Phase II, which further increases their water solubility and facilitates their elimination from the body. The primary conjugation reactions for OH-PCBs are:

-